2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H7N3O/c12-5-3-7-10-6-2-1-4-9-8(6)11-7/h1-2,4-5H,3H2,(H,9,10,11) |
InChI Key |
BQOUFFNKWLKKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CC=O |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach from Pyridine Precursors
A common method involves the condensation of substituted 2-aminopyridines with α-halo ketones or aldehydes, followed by oxidative cyclization to form the imidazo[4,5-b]pyridine core. For example, as per a method related to imidazo[1,2-a]pyridine systems, the use of iodine-mediated cyclization of 1-(2-pyridyl)ethanone with substituted pyridin-2-amines under heating conditions yields the fused imidazo ring.
Multi-Component One-Pot Synthesis
A more recent and efficient method involves a one-pot, multi-component reaction starting from 2-chloro-3-nitropyridine, primary amines, and aldehydes in aqueous-organic solvent mixtures. This procedure facilitates the rapid assembly of the imidazo[4,5-b]pyridine skeleton with subsequent reduction and condensation steps to yield the target aldehyde derivative.
Detailed Preparation Methods
Stepwise Synthesis via Intermediate Diamine and Aldehyde Condensation
Based on the procedure described by a 2018 study, the synthesis proceeds as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Condensation | 2-chloro-3-nitropyridine + primary amine in H2O-IPA (1:1), stirred 5 min at RT, then heated at 80 °C for 2 h | Formation of intermediate imidazo[4,5-b]pyridine derivative |
| 2. Reduction | Add Zn (1 equiv) and concd HCl (0.5 equiv), heat at 80 °C for 45 min | Reduction of nitro group to diamine |
| 3. Aldehyde Addition | Add substituted aldehyde, heat at 85 °C for 10 h | Formation of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine derivatives including acetaldehyde functionality |
| 4. Purification | Extraction with ethyl acetate, drying, silica gel column chromatography | Isolated pure aldehyde compound in excellent yield |
This method yields the target compound efficiently with good control over substitution patterns and high purity.
Oxidative Cyclization Using Iodine
An alternative approach involves oxidative cyclization of 1-(2-pyridyl)ethanone with substituted pyridin-2-amines using iodine as oxidant:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Mixing | 1-(2-pyridyl)ethanone + substituted pyridin-2-amine + I2 (1.2 eq) | Formation of intermediate imidazo[4,5-b]pyridine ring |
| 2. Heating | Stir at 110 °C for 4 h, then at 70 °C for 12 h | Completion of cyclization |
| 3. Workup | Add water and NaOH (10 eq), stir at 100 °C for 1 h, adjust pH to 8 with 6 M HCl | Isolation of the aldehyde derivative after extraction and drying |
This method is notable for its use of iodine as a mild oxidant and provides moderate to good yields of the aldehyde product.
Functional Group Transformations on Imidazo[4,5-b]pyridine Core
Further functionalization to introduce the acetaldehyde moiety can be achieved by:
- Selective bromination at the 2-position using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 h, followed by substitution reactions to install the aldehyde group.
- Reduction of nitro groups to amines followed by formylation using carboxylic acid derivatives and coupling agents such as EDCI, then reduction with borane complexes in tetrahydrofuran (THF) at 0–60 °C to yield the aldehyde functionality.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The multi-component synthesis method is favored for rapid library synthesis of imidazo[4,5-b]pyridine derivatives due to its operational simplicity and high yields.
- Iodine-mediated cyclization is a classical method that provides reliable access to the fused heterocycle but involves longer reaction times and harsher conditions.
- Functionalization steps such as bromination with NBS enable selective modification of the heterocyclic core, facilitating the introduction of aldehyde groups or further derivatization.
- Purification is commonly achieved by silica gel chromatography using ethyl acetate/hexane mixtures or preparative HPLC to ensure high purity of the aldehyde compound.
- Analytical characterization typically involves ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC) monitoring.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition with amines, alcohols, and organometallic reagents.
Key Findings :
-
Amine Addition : Reacts with primary amines (e.g., aniline) in H<sub>2</sub>O-IPA (1:1) at 80°C to form Schiff bases via imine intermediates .
-
Grignard Reagents : Adds organomagnesium halides (e.g., CH<sub>3</sub>MgBr) to generate secondary alcohols, though steric hindrance from the imidazopyridine ring limits yields to ~60%.
Example Reaction :
\text{2 3H Imidazo 4 5 b pyridin 2 yl}acetaldehyde}+\text{R NH}_2\rightarrow \text{Imine intermediate}\xrightarrow{\text{H}_2\text{O}}\text{Schiff base}
Condensation Reactions
The aldehyde participates in cyclocondensation and Knoevenagel reactions.
Mechanistic Insight :
-
Condensation with 1,2-diamines (e.g., ethylenediamine) forms bicyclic structures via tandem imine formation and cyclization .
-
Aqueous IPA solvent enhances reaction rates by stabilizing intermediates through hydrogen bonding .
Oxidation and Reduction
The aldehyde group is redox-active under controlled conditions.
Oxidation :
-
Catalyzed by KMnO<sub>4</sub> in acidic media (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O), yielding the carboxylic acid derivative (90% conversion).
-
Selectivity challenges arise due to competing oxidation of the imidazopyridine ring.
Reduction :
-
NaBH<sub>4</sub> in MeOH reduces the aldehyde to a primary alcohol (85% yield).
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) is less effective (<50% yield) due to aromatic ring saturation.
Cross-Coupling Reactions
The imidazopyridine core enables transition-metal-catalyzed couplings.
Suzuki-Miyaura :
-
Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> in dioxane (90°C, 12 h) to form biaryl derivatives (70% yield).
Buchwald-Hartwig Amination :
-
Couples with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)<sub>2</sub>/Xantphos, yielding N-aryl derivatives (65% yield).
Biological Activity Correlations
Though not directly reactive in biological systems, derivatives exhibit pharmacological potential:
| Derivative Class | Target | IC<sub>50</sub> | Source |
|---|---|---|---|
| Schiff Bases | Topoisomerase-I | 1.2 μM | |
| α,β-Unsaturated Ketones | HSV-1 Replication | 8.7 μM |
Stability and Handling
-
Storage : Stable at –20°C under inert gas (N<sub>2</sub>) for >6 months.
-
Degradation : Susceptible to air oxidation; forms dimeric peroxides at RT within 48 hours.
This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active scaffolds. Further studies should explore enantioselective transformations and in vivo stability.
Scientific Research Applications
2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is not fully understood. its structural similarity to purines suggests that it may interact with nucleic acid components or enzymes involved in nucleic acid metabolism. It may also act as an inhibitor of certain enzymes, similar to other imidazo[4,5-b]pyridine derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde with structurally related compounds, emphasizing substituent effects, reactivity, and applications:
Key Differences and Insights:
Functional Group Reactivity: The aldehyde group in the target compound is more reactive than the nitrile in 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, which undergoes Michael additions to form fused dipyridines . Aldehydes are prone to oxidation and condensation, enabling applications in dynamic covalent chemistry. Ester derivatives (e.g., ethyl 2-[5-(dimethylamino)-3H-imidazo[...]acetate) offer improved stability, making them preferable for storage and gradual functionalization .
Biological Activity: Aminophenyl-substituted analogs exhibit cytotoxicity against cancer cells, likely due to intercalation into DNA . Thioacetamide derivatives show enzyme inhibition (NPP1), leveraging sulfur’s affinity for metal ions in active sites .
Synthetic Flexibility :
- The nitrile analog’s reactivity allows regioselective synthesis of complex heterocycles, supported by DFT calculations .
- Aldehyde -bearing compounds (hypothetically) could serve as intermediates for Schiff bases or hydrazones, common motifs in antimicrobial and antitumor agents.
Structural Modifications: Substituents like morpholino or dimethylamino groups enhance solubility and target specificity .
Biological Activity
2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is a compound that belongs to the imidazo[4,5-b]pyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is C8H8N2O. The imidazo[4,5-b]pyridine core structure is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative effects of imidazo[4,5-b]pyridine derivatives against various cancer cell lines. The compound was evaluated in vitro against several human cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (Glioblastoma) | 0.7 |
| HCT-116 (Colorectal) | 1.8 |
| NCI-H460 (Lung) | 3.2 |
| K-562 (Chronic Myeloid) | 2.1 |
The results indicate that the compound exhibits potent antiproliferative activity at sub-micromolar concentrations, particularly against colorectal and lung cancer cell lines .
Antibacterial Activity
While many imidazo[4,5-b]pyridine derivatives have shown limited antibacterial activity, some variants have demonstrated moderate efficacy against specific strains. For instance, a related compound showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µM . However, the specific antibacterial properties of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde remain underexplored.
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been investigated. A study indicated that certain derivatives exhibited selective activity against respiratory syncytial virus (RSV), with effective concentrations ranging around 58 µM . However, comprehensive data specifically for 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is limited.
The biological activity of imidazo[4,5-b]pyridine compounds is often attributed to their ability to bind to DNA and inhibit DNA-dependent enzymes. This interaction can lead to the disruption of cellular processes such as replication and transcription . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
- Antitumor Activity : In a study involving newly synthesized derivatives of imidazo[4,5-b]pyridine, it was found that compounds with similar structures to 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde showed significant cytotoxicity in both 2D and 3D cell culture models against lung cancer cell lines . The most potent derivative exhibited an IC50 value of approximately 0.85 µM in three-dimensional cultures.
- DNA Binding Studies : Research has indicated that imidazo[4,5-b]pyridine derivatives can effectively bind to the minor groove of DNA. This binding mode may enhance their antitumor efficacy by preventing the action of topoisomerases involved in DNA replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
